Pifithrin

描述

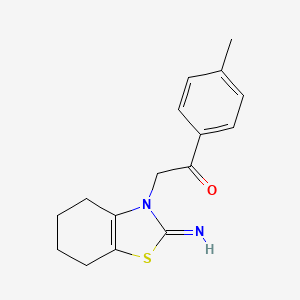

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone is an aromatic ketone.

科学研究应用

Neuroprotection in Traumatic Brain Injury

PFT-α has been investigated for its neuroprotective effects in models of traumatic brain injury (TBI). Studies have shown that administration of PFT-α significantly mitigates TBI-induced impairments by reducing apoptotic cell death through both p53-dependent and independent mechanisms. In rodent models, PFT-α administration improved sensory and motor functions following controlled cortical impact injuries .

Cerebral Ischemia Treatment

Research indicates that PFT-α can enhance recovery outcomes in cerebral ischemia by promoting neurogenesis and angiogenesis through the upregulation of vascular endothelial growth factor (VEGF) expression. This application suggests potential therapeutic strategies for stroke patients .

Cancer Therapy Enhancement

This compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy. For instance, PFT-μ, a derivative of this compound, has demonstrated effectiveness in enhancing the antitumor effects of hyperthermia against prostate cancer cell lines by inhibiting heat-shock protein 70 (HSP70) function . This mechanism is particularly relevant as HSP70 is known to contribute to cancer cell survival under stress conditions.

Inhibition of p53 Function

The primary mechanism through which this compound exerts its effects is by inhibiting the transcriptional activity of p53. This inhibition prevents the activation of pro-apoptotic pathways, thereby protecting cells from genotoxic stress .

Aryl Hydrocarbon Receptor Agonism

Interestingly, PFT-α also acts as a potent agonist of the aryl hydrocarbon receptor (AhR), which may contribute to its protective effects against apoptosis independent of p53 pathways . This dual action highlights the compound's versatility in cellular signaling modulation.

Case Studies

化学反应分析

Chemical Stability and Cyclization of Pifithrin-α

PFTα undergoes spontaneous cyclization under physiological conditions to form its condensation product, this compound-β (PFTβ). This reaction has critical implications for its biological activity:

-

Reaction Mechanism :

PFTα (C₁₆H₁₈N₂OS) converts to PFTβ via intramolecular cyclization, involving the exocyclic nitrogen and carbonyl group (Fig. 1). Quantum chemical calculations confirm that PFTα cannot adopt a planar conformation, whereas PFTβ structurally resembles β-naphthoflavone, a known aryl hydrocarbon receptor (AhR) ligand . -

Experimental Evidence :

Acetylation of PFTα’s exocyclic nitrogen prevents cyclization, abolishing AhR activation in RTG-2 and H4IIE cell lines .

| Property | PFTα | PFTβ |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂OS·HBr | C₁₆H₁₆N₂OS |

| Planar Conformation | Non-planar | Planar (similar to β-NF) |

| AhR Activation | Indirect (via PFTβ conversion) | Direct |

| Stability | Prone to cyclization | Stable |

Figure 1 : Cyclization of PFTα to PFTβ under physiological conditions .

2.1. PFTα Derivatives

-

Acetylated PFTα : Blocks cyclization and eliminates AhR agonism .

-

Hydrobromide Salt (PFTα-HBr) : Enhances solubility and stability for in vivo use (CAS 63208-82-2) .

2.2. This compound-µ (PFTµ)

PFTµ (C₁₉H₁₈N₂O₂S) inhibits Hsp70 but lacks documented cyclization. Its sulfonamide group enables interactions with stress granule proteins like G3BP1, altering cellular stress responses .

Impact of Chemical Instability on Pharmacological Effects

PFTα’s conversion to PFTβ complicates its mechanism:

-

p53-Independent Effects : PFTα directly inhibits apoptosome-mediated caspase activation, independent of p53 .

-

AhR Activation : Attributable to PFTβ, not PFTα, as shown in hepatoma and neuronal cells .

| Biological Activity | Primary Agent | Mechanism |

|---|---|---|

| p53 Inhibition | PFTα | Blocks p53-DNA binding |

| AhR Activation | PFTβ | Structural mimicry of β-NF |

| Caspase-9 Inhibition | PFTα | Direct apoptosome interaction |

Analytical Characterization

Key physicochemical properties of PFTα-HBr:

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 367.3 Da | |

| CAS Number | 63208-82-2 | |

| Solubility | Stable in aqueous solutions | |

| Storage | -20°C (desiccated) |

Clinical Implications of Reactivity

属性

IUPAC Name |

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17/h6-9,17H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTZHXYLLRJLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。